5-Fluorocytosine

Immunosuppression Toxicity Prodrug Selectivity

5-Fluorocytosine (5-FC) is the sole clinically utilized nucleobase analog antifungal prodrug, distinguished by its fungal-specific cytosine deaminase activation that releases cytotoxic 5-FU selectively within susceptible pathogens while sparing host tissues. Unlike broad-spectrum agents, 5-FC achieves high oral bioavailability and reliable CSF penetration, making it irreplaceable for cryptococcal meningitis induction therapy in combination with amphotericin B. Its unique prodrug mechanism also positions it as a cornerstone reagent in cancer gene therapy (CD-directed enzyme-prodrug systems) and antifungal resistance research. Formulary managers and research groups should procure 5-FC to ensure treatment standard adherence and enable translational studies that cannot be replicated with generic antifungals or 5-FU alone.

Molecular Formula C4H4FN3O
Molecular Weight 129.09 g/mol
CAS No. 130256-61-0
Cat. No. B144154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorocytosine
CAS130256-61-0
Synonyms5-Fluorocytosine
Alcobon
Ancobon
Ancotil
Flucytosine
Molecular FormulaC4H4FN3O
Molecular Weight129.09 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1F)N
InChIInChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
InChIKeyXRECTZIEBJDKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15000 mg/L (at 25 °C)
0.12 M
In water, 1.5 g/100 mL at 25 °C
Slightly soluble in alcohol;  practically insoluble in chloroform, ether
1 g in about 12 mL 0.1 N HCL
1.92e+00 g/L
>19.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorocytosine (CAS 2022-85-7) Procurement: Baseline Overview of a Unique Antifungal Prodrug


5-Fluorocytosine (5-FC, Flucytosine) is a fluorinated pyrimidine analogue and the sole clinically utilized antifungal agent within the nucleobase analog class [1]. It functions as a prodrug, remaining non-toxic until it is selectively internalized by fungal cells via cytosine permease and subsequently deaminated by the enzyme cytosine deaminase to its active antimetabolite, 5-fluorouracil (5-FU) [2]. This selective activation within susceptible fungi like Candida and Cryptococcus neoformans is the cornerstone of its therapeutic index, distinguishing it fundamentally from polyene and azole antifungals [1].

5-Fluorocytosine (CAS 2022-85-7) Procurement: Why In-Class Antifungal or Analog Substitution Is Not Feasible


5-Fluorocytosine (5-FC) cannot be generically substituted with other antifungals or even its active metabolite 5-FU due to a unique convergence of properties: a prodrug activation mechanism specific to fungi that dramatically reduces systemic toxicity compared to 5-FU, a narrow spectrum of activity that dictates its exclusive use in specific combination therapies, and pharmacokinetic properties—including high oral bioavailability and significant cerebrospinal fluid (CSF) penetration—that are not replicated by other antifungal classes [1][2]. Furthermore, substituting 5-FC with a broad-spectrum agent like amphotericin B or an azole would forfeit the synergistic benefits that are critical for treating severe mycoses and mitigating resistance, as detailed in the quantitative evidence below [3].

5-Fluorocytosine (CAS 2022-85-7) Procurement: Quantitative Differentiation Evidence Against Key Comparators


5-Fluorocytosine vs. 5-Fluorouracil: Differential Immunosuppressive Potency and Safety Profile

5-Fluorocytosine (5-FC) demonstrates markedly reduced immunosuppressive activity compared to its active metabolite 5-fluorouracil (5-FU), a critical differentiator for its use in already immunocompromised patient populations. Quantitative studies in murine models and human lymphoid cell assays show that 5-FC possesses only a fraction of the immunosuppressive potency of 5-FU [1]. This substantial difference validates the use of 5-FC as a safer, targeted prodrug, where systemic conversion to the more toxic 5-FU is minimized [1].

Immunosuppression Toxicity Prodrug Selectivity

5-Fluorocytosine vs. Amphotericin B Monotherapy: Superior Clinical Efficacy in Cryptococcal Meningitis

In a landmark clinical trial for cryptococcal meningitis, the combination of amphotericin B with 5-fluorocytosine (5-FC) was directly compared to amphotericin B monotherapy [1]. The combination arm showed a clinically and statistically significant improvement in key efficacy parameters, including a higher rate of cure/improvement, fewer failures/relapses, and more rapid sterilization of the cerebrospinal fluid, despite a shorter treatment duration [1]. This evidence firmly establishes 5-FC as an essential component of the preferred induction regimen for this life-threatening infection [1].

Cryptococcal Meningitis Combination Therapy Clinical Efficacy Mortality Reduction

5-Fluorocytosine vs. Fluconazole: Differential in vitro Antifungal Spectrum and Potency Against Key Candida Species

In a comparative study evaluating the in vitro susceptibilities of various Candida species, 5-fluorocytosine (5-FC) and fluconazole showed distinct and clinically relevant differences in their potency profiles [1]. While both agents displayed good activity against many species, 5-FC demonstrated superior potency (lower MIC values) against key pathogens like C. albicans, C. parapsilosis, and C. tropicalis, as indicated by MIC90 values ≤1.0 µg/ml [1]. In contrast, fluconazole exhibited higher MIC90 values against these species and was notably less active against C. krusei (MIC90 of 32 µg/ml) [1]. This data highlights the non-overlapping strengths of these two agents, underscoring the importance of species-level identification and susceptibility testing.

Antifungal Susceptibility MIC Candida Fluconazole

5-Fluorocytosine vs. Azole Antifungals: Unfavorable Pharmacodynamic Interaction with Fluconazole in C. glabrata

While 5-fluorocytosine (5-FC) is highly active against Candida glabrata, its concomitant use with azoles like fluconazole (FLC) can lead to a significant, quantifiable antagonism [1]. In vitro studies demonstrate that subinhibitory concentrations of 5-FC antagonize the activity of FLC by 4- to 16-fold against all tested C. glabrata isolates [1]. This antagonism is mediated by the induction of the multidrug transporter gene CDR1, which increases azole efflux and reduces FLC efficacy [1]. This finding is a critical negative differentiator, warning against the simple substitution of 5-FC into an azole-based regimen for C. glabrata infections [1].

Antifungal Antagonism Candida glabrata Fluconazole Azole Resistance

5-Fluorocytosine vs. Other Antifungals: Unique and High Oral Bioavailability and CSF Penetration

5-Fluorocytosine (5-FC) is distinguished from many other systemic antifungal agents, particularly amphotericin B and the echinocandins, by its high oral bioavailability (78% to 89%) and its ability to readily penetrate the blood-brain barrier to achieve clinically significant concentrations in the cerebrospinal fluid (CSF) [1][2]. This dual property is a major advantage for treating fungal infections of the central nervous system, such as cryptococcal meningitis, as it allows for effective oral therapy without the need for intrathecal administration [2].

Pharmacokinetics Bioavailability CSF Penetration Oral Administration

5-Fluorocytosine (CAS 2022-85-7) Procurement: High-Value Application Scenarios Based on Quantitative Evidence


Clinical Reference Standard for Cryptococcal Meningitis Induction Therapy

Based on direct clinical trial evidence demonstrating superior outcomes when combined with amphotericin B, 5-Fluorocytosine (5-FC) is the standard-of-care component for the induction phase of cryptococcal meningitis treatment [1]. Its high oral bioavailability and reliable CSF penetration make it indispensable for this life-threatening CNS infection [1]. Procurement should prioritize 5-FC for any hospital formulary or healthcare system managing patients with advanced HIV/AIDS or other conditions predisposing to cryptococcosis.

Combinatorial Antifungal Research and Susceptibility Testing

The unique and sometimes antagonistic interactions of 5-Fluorocytosine with other antifungals, as quantified against Candida glabrata (4- to 16-fold antagonism of fluconazole), necessitate its inclusion in all research panels evaluating novel antifungal combinations or resistance mechanisms [1]. For clinical microbiology laboratories, having 5-FC available for reference susceptibility testing is critical, given its species-specific MIC profile against Candida, which can guide rational therapy selection [2].

Prodrug for Targeted Gene Therapy in Oncology Research

The specific conversion of the non-toxic prodrug 5-Fluorocytosine to the potent cytotoxic agent 5-fluorouracil (5-FU) by the enzyme cytosine deaminase (CD) makes it a cornerstone reagent in cancer gene therapy research [1]. This approach, exemplified by investigational therapies like Toca 511/Toca FC for glioblastoma, leverages the selective delivery of the CD gene to tumor cells, enabling localized activation of 5-FC and subsequent tumor cell killing [1][2]. Procurement is essential for academic and pharmaceutical research groups developing similar enzyme-prodrug systems for targeted cancer therapeutics.

Procurement for Controlled Toxicology Studies

For researchers conducting preclinical or clinical toxicology studies, 5-Fluorocytosine serves as a well-characterized reference agent for investigating drug-induced bone marrow suppression and hepatotoxicity [1][2]. Its concentration-dependent toxicity profile, with a clear threshold for adverse effects (peak serum concentrations >100 mg/L), provides a predictable and valuable model system [3]. This is particularly relevant for studies evaluating myeloprotective strategies or assessing the safety of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluorocytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.